molecular formula C10H20N2 B13014818 N-methyl-octahydro-1H-quinolizin-1-amine CAS No. 1423030-94-7

N-methyl-octahydro-1H-quinolizin-1-amine

Cat. No.: B13014818
CAS No.: 1423030-94-7
M. Wt: 168.28 g/mol
InChI Key: HWLXBPBFWALHTP-UHFFFAOYSA-N
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Description

N-Methyloctahydro-1H-quinolizin-1-amine is an organic compound with the molecular formula C10H20N2 It is a derivative of quinolizidine, a bicyclic amine, and is characterized by the presence of a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyloctahydro-1H-quinolizin-1-amine typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine in the presence of a methylating agent such as methyl iodide. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction and methylation.

Industrial Production Methods: In an industrial setting, the production of N-Methyloctahydro-1H-quinolizin-1-amine may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation reactors and efficient catalysts such as palladium on carbon (Pd/C) can enhance the production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Methyloctahydro-1H-quinolizin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methylquinolizidine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated amines.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Alkyl halides, base catalysts such as sodium hydroxide.

Major Products:

    Oxidation: N-methylquinolizidine N-oxide.

    Reduction: Fully saturated amines.

    Substitution: N-alkyl derivatives.

Scientific Research Applications

N-Methyloctahydro-1H-quinolizin-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyloctahydro-1H-quinolizin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    Quinolizidine: The parent compound of N-Methyloctahydro-1H-quinolizin-1-amine, lacking the methyl group.

    N-Methylpiperidine: A structurally similar compound with a single ring instead of the bicyclic structure of quinolizidine.

    N-Methylmorpholine: Another similar compound with an oxygen atom in the ring structure.

Uniqueness: N-Methyloctahydro-1H-quinolizin-1-amine is unique due to its bicyclic structure and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1423030-94-7

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine

InChI

InChI=1S/C10H20N2/c1-11-9-5-4-8-12-7-3-2-6-10(9)12/h9-11H,2-8H2,1H3

InChI Key

HWLXBPBFWALHTP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN2C1CCCC2

Origin of Product

United States

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